molecular formula C17H10ClF2NO3S B4862818 methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate

methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B4862818
M. Wt: 381.8 g/mol
InChI Key: YVPQNEBYTRGTEJ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene class. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, a difluorobenzoyl amide, and a methyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorobenzoyl Amide: The difluorobenzoyl amide moiety is attached through an amide coupling reaction using 2,6-difluorobenzoyl chloride and an appropriate amine.

    Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while reduction and oxidation reactions can produce different functionalized compounds.

Scientific Research Applications

Methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-benzothiophene-2-carboxylate
  • Methyl 6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
  • 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylic acid

Uniqueness

Methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2NO3S/c1-24-17(23)15-14(18)9-6-5-8(7-12(9)25-15)21-16(22)13-10(19)3-2-4-11(13)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPQNEBYTRGTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
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methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
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methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
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methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
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methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
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methyl 3-chloro-6-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate

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